molecular formula C14H22N2 B1269714 n-Benzyl-n-ethylpiperidin-4-amine CAS No. 76167-64-1

n-Benzyl-n-ethylpiperidin-4-amine

Cat. No. B1269714
CAS RN: 76167-64-1
M. Wt: 218.34 g/mol
InChI Key: AYOMQFAVBBILEJ-UHFFFAOYSA-N
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Description

N-Benzyl-n-ethylpiperidin-4-amine is an organic compound . It belongs to the family of amphetamine-based stimulants.


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a subject of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . Some synthesis methods include the use of potassium carbonate in xylene, and lithium aluminium tetrahydride in diethyl ether .


Molecular Structure Analysis

The molecular formula of this compound is C14H22N2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 218.34 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pharmacological Research

n-Benzyl-n-ethylpiperidin-4-amine: is a compound that has garnered interest in pharmacological research due to its structural similarity to piperidine, a core element found in many therapeutic agents . Its potential for modification makes it a candidate for the development of new drugs, particularly in the realm of central nervous system disorders where piperidine derivatives are often applied.

Biotechnology

In biotechnology, this compound’s versatility is explored in drug discovery and organic synthesis. It serves as a valuable tool for studying biological processes and developing new therapeutic solutions. Its amine group can be used to create linkages with other molecules, which is crucial in the design of biologically active compounds.

Material Science

This compound: plays a role in material science research, particularly in the synthesis of novel materials. Its chemical properties allow it to act as a building block for polymers or as a modifying agent to alter the characteristics of materials, potentially leading to advancements in the creation of smart materials or nanotechnology applications .

Analytical Chemistry

This compound is utilized in analytical chemistry as a standard or reagent in various chemical analyses. Its consistent and well-defined properties ensure reliability and accuracy in qualitative and quantitative assessments, which is essential for the validation of experimental results .

Environmental Applications

The environmental applications of This compound are being explored, particularly in the degradation of environmental pollutants. Its reactivity could be harnessed in catalytic systems or sensors that detect and break down harmful substances, contributing to environmental monitoring and remediation efforts .

Agriculture

In agriculture, research into This compound could lead to its use in the synthesis of agrochemicals. Its potential for creating compounds that interact with plant or insect biology could pave the way for new pesticides or growth regulators that are more effective and environmentally friendly .

Future Directions

Piperidines, including n-Benzyl-n-ethylpiperidin-4-amine, are significant in the pharmaceutical industry, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may continue to focus on improving synthesis methods and exploring the pharmaceutical applications of piperidine derivatives.

properties

IUPAC Name

N-benzyl-N-ethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOMQFAVBBILEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355284
Record name n-benzyl-n-ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76167-64-1
Record name n-benzyl-n-ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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